Cas no 1500447-72-2 (3-(propan-2-yl)azepane)
3-(propan-2-yl)azepane Chemical and Physical Properties
Names and Identifiers
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- 1H-Azepine, hexahydro-3-(1-methylethyl)-
- 3-(propan-2-yl)azepane
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- MDL: MFCD26932283
- Inchi: 1S/C9H19N/c1-8(2)9-5-3-4-6-10-7-9/h8-10H,3-7H2,1-2H3
- InChI Key: HVKMFFIWZDPDGY-UHFFFAOYSA-N
- SMILES: N1CCCCC(C(C)C)C1
3-(propan-2-yl)azepane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-315106-1.0g |
3-(propan-2-yl)azepane |
1500447-72-2 | 1.0g |
$821.0 | 2023-02-24 | ||
| Enamine | EN300-315106-2.5g |
3-(propan-2-yl)azepane |
1500447-72-2 | 2.5g |
$1701.0 | 2023-09-05 | ||
| Enamine | EN300-315106-5.0g |
3-(propan-2-yl)azepane |
1500447-72-2 | 5.0g |
$2154.0 | 2023-02-24 | ||
| Enamine | EN300-315106-10.0g |
3-(propan-2-yl)azepane |
1500447-72-2 | 10.0g |
$2708.0 | 2023-02-24 | ||
| Enamine | EN300-315106-1g |
3-(propan-2-yl)azepane |
1500447-72-2 | 1g |
$821.0 | 2023-09-05 | ||
| Enamine | EN300-315106-5g |
3-(propan-2-yl)azepane |
1500447-72-2 | 5g |
$2154.0 | 2023-09-05 | ||
| Enamine | EN300-315106-10g |
3-(propan-2-yl)azepane |
1500447-72-2 | 10g |
$2708.0 | 2023-09-05 |
3-(propan-2-yl)azepane Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 3-(propan-2-yl)azepane
Research Briefing on 1500447-72-2 and 3-(propan-2-yl)azepane in Chemical Biology and Pharmaceutical Applications
The chemical compound 1500447-72-2, structurally identified as 3-(propan-2-yl)azepane, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This seven-membered heterocyclic amine, featuring an isopropyl substituent, presents unique physicochemical properties that make it a promising scaffold for drug discovery and development. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders and metabolic diseases.
Structural analysis of 1500447-72-2 reveals its conformational flexibility and ability to serve as a versatile pharmacophore. The azepane ring provides a balance between rigidity and flexibility, while the isopropyl group contributes to lipophilicity, potentially enhancing blood-brain barrier penetration. Computational modeling studies published in Q2 2023 demonstrate that this compound can adopt multiple low-energy conformations, making it adaptable for interaction with various biological targets.
Recent pharmacological investigations have focused on derivatives of 3-(propan-2-yl)azepane as potential modulators of G-protein coupled receptors (GPCRs). A June 2023 study in the Journal of Medicinal Chemistry reported the development of novel dopamine receptor ligands based on this scaffold, showing improved selectivity profiles compared to traditional arylpiperazine derivatives. The research team achieved a 3.5-fold increase in D3 receptor binding affinity while maintaining excellent selectivity over the D2 receptor subtype.
In metabolic disease research, 1500447-72-2 has emerged as a key intermediate in the synthesis of glucokinase activators. A recent patent application (WO2023124567) discloses novel compounds incorporating this structural motif that demonstrate potent allosteric activation of glucokinase, with EC50 values in the low micromolar range. These findings suggest potential applications for type 2 diabetes treatment, with improved metabolic stability over previous generation compounds.
The synthetic accessibility of 3-(propan-2-yl)azepane has been significantly improved through recent methodological advances. A 2023 Organic Process Research & Development publication describes a scalable, enantioselective synthesis route employing asymmetric hydrogenation of corresponding cyclic enamines, achieving >99% ee with 85% overall yield. This development addresses previous challenges in obtaining enantiomerically pure material for pharmacological studies.
Safety and ADME profiling of 1500447-72-2 derivatives has progressed considerably. Recent in vitro studies indicate favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes) and moderate plasma protein binding (75-85%). Preliminary in vivo pharmacokinetic studies in rodent models show good oral bioavailability (F = 45-60%) and linear dose-exposure relationships up to 100 mg/kg, supporting further development of this chemical series.
Future research directions for this compound class include exploration of its utility in targeted protein degradation strategies and as a component of PROTAC molecules. Early-stage research presented at the 2023 ACS Spring Meeting demonstrates successful incorporation of 3-(propan-2-yl)azepane into cereblon-binding moieties, showing promising degradation efficiency for several oncology targets.
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